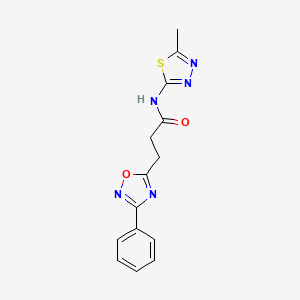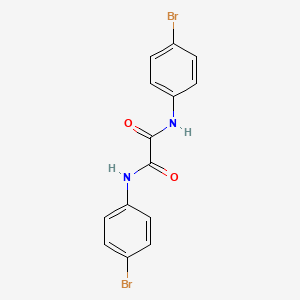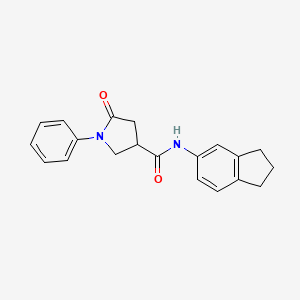![molecular formula C20H19N5O3 B11019548 N~1~-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide](/img/structure/B11019548.png)
N~1~-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide is a complex organic compound that features both indole and benzotriazine moieties. Indole derivatives are known for their significant biological activities, while benzotriazine derivatives are often explored for their potential in medicinal chemistry. This compound, therefore, holds promise for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Formation of the Benzotriazine Moiety: The benzotriazine ring can be synthesized by cyclization of an appropriate precursor, such as an o-phenylenediamine derivative, with a nitrile.
Coupling Reaction: The final step involves coupling the indole and benzotriazine moieties through an acetamide linkage. This can be done using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
化学反応の分析
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form various oxidized products.
Reduction: The benzotriazine ring can be reduced using hydrogenation or metal hydrides to yield reduced triazine derivatives.
Substitution: Both the indole and benzotriazine rings can participate in electrophilic and nucleophilic substitution reactions. Common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced benzotriazine derivatives.
Substitution: Substituted indole and benzotriazine derivatives with various functional groups.
科学的研究の応用
Chemistry
In chemistry, N1-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound can be used to study the interactions of indole and benzotriazine derivatives with biological systems. It may serve as a probe to investigate the binding sites and mechanisms of action of these moieties in biological targets.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Indole derivatives are known for their anticancer, antimicrobial, and anti-inflammatory activities, while benzotriazine derivatives have been explored for their potential as antiviral and anticancer agents.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties. It may also find applications in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N1-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The benzotriazine moiety can intercalate into DNA, affecting its replication and transcription.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, altering signal transduction pathways.
DNA: The benzotriazine moiety can intercalate into DNA, affecting gene expression and cell proliferation.
類似化合物との比較
Similar Compounds
N~1~-[2-(1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
N~1~-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propionamide: Has a propionamide instead of an acetamide linkage, which may influence its pharmacokinetic properties.
Uniqueness
The presence of both the methoxy group on the indole ring and the benzotriazine moiety makes N1-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide unique. These structural features may enhance its biological activity and provide opportunities for the development of new therapeutic agents.
特性
分子式 |
C20H19N5O3 |
|---|---|
分子量 |
377.4 g/mol |
IUPAC名 |
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |
InChI |
InChI=1S/C20H19N5O3/c1-28-14-6-7-15-13(11-22-18(15)10-14)8-9-21-19(26)12-25-20(27)16-4-2-3-5-17(16)23-24-25/h2-7,10-11,22H,8-9,12H2,1H3,(H,21,26) |
InChIキー |
XPYKCIOVLLHLLL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)CN3C(=O)C4=CC=CC=C4N=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]propanamide](/img/structure/B11019469.png)
![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanamide](/img/structure/B11019471.png)

![2-[acetyl(tetrahydrofuran-2-ylmethyl)amino]-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11019486.png)

![3-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]propanamide](/img/structure/B11019492.png)
![2-chloro-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-methyl-1,3-thiazole-4-carboxamide](/img/structure/B11019503.png)
![N-[4-oxo-4-(2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)butyl]pyrazine-2-carboxamide](/img/structure/B11019514.png)
![4-(acetylamino)-N-[2-(propan-2-yl)phenyl]benzamide](/img/structure/B11019519.png)

![methyl 4-methyl-2-{[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B11019525.png)
![methyl 2-{[3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanoyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate](/img/structure/B11019527.png)
![Ethyl 4-methyl-2-[(3-methyl-2-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B11019534.png)
![1-(2,4-dimethoxyphenyl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11019539.png)
